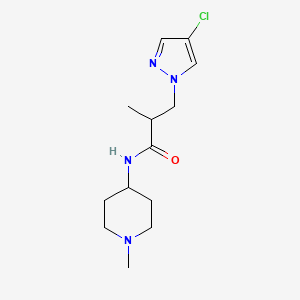![molecular formula C19H22N2O3 B14928594 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a hydroxy group at the 3-position and a pentyloxy-substituted phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the hydroxy and pentyloxyphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of 3-keto-2-[4-(pentyloxy)phenyl]-quinazolinone.
Reduction: Formation of 2-[4-(pentyloxy)phenyl]-dihydroquinazolinone.
Substitution: Formation of 2-[4-(alkoxy)phenyl]-3-hydroxyquinazolinone derivatives.
科学研究应用
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pentyloxyphenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
相似化合物的比较
Similar Compounds
- 2-[4-(Methoxy)phenyl]-3-hydroxyquinazolinone
- 2-[4-(Ethoxy)phenyl]-3-hydroxyquinazolinone
- 2-[4-(Butoxy)phenyl]-3-hydroxyquinazolinone
Uniqueness
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The pentyloxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its interaction with biological targets.
This detailed article provides a comprehensive overview of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
3-hydroxy-2-(4-pentoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-6-13-24-15-11-9-14(10-12-15)18-20-17-8-5-4-7-16(17)19(22)21(18)23/h4-5,7-12,18,20,23H,2-3,6,13H2,1H3 |
InChI 键 |
VDXDMGVYYKZDHV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928517.png)
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14928520.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14928523.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14928524.png)
![[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B14928528.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B14928531.png)
![(3aR,7aS)-2-[4-(morpholin-4-ylsulfonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14928533.png)
![2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B14928541.png)
![2-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}propanamide](/img/structure/B14928545.png)
![9-ethyl-2-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928550.png)
![5-{3-[(3-Bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14928556.png)

![4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B14928572.png)
![2-({4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B14928580.png)
